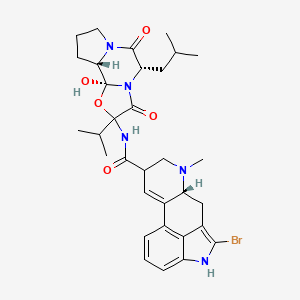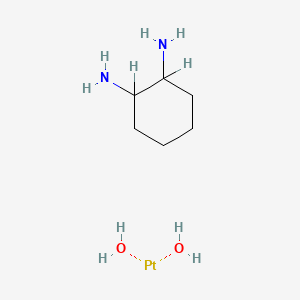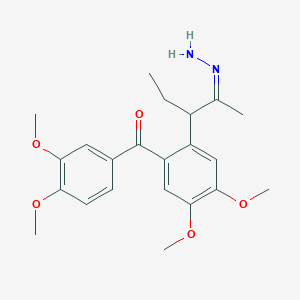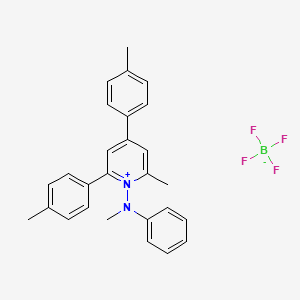
2-Methyl-1-(methylphenylamino)-4,6-di(p-tolyl)pyridinium tetrafluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1-(methylphenylamino)-4,6-di(p-tolyl)pyridinium tetrafluoroborate is a complex organic compound that belongs to the class of pyridinium salts. This compound is characterized by its unique structure, which includes a pyridinium core substituted with methyl, methylphenylamino, and p-tolyl groups. The tetrafluoroborate anion is commonly used to stabilize the cationic species in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(methylphenylamino)-4,6-di(p-tolyl)pyridinium tetrafluoroborate typically involves a multi-step process. One common method includes the following steps:
Formation of the Pyridinium Core: The pyridinium core is synthesized through a condensation reaction between a suitable aldehyde and an amine.
Substitution Reactions: The methyl, methylphenylamino, and p-tolyl groups are introduced through nucleophilic substitution reactions.
Formation of the Tetrafluoroborate Salt: The final step involves the reaction of the pyridinium cation with tetrafluoroboric acid to form the tetrafluoroborate salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(methylphenylamino)-4,6-di(p-tolyl)pyridinium tetrafluoroborate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines and other reduced products.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyridinium ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like halides and amines are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinium oxides, while reduction can produce various amines.
Scientific Research Applications
2-Methyl-1-(methylphenylamino)-4,6-di(p-tolyl)pyridinium tetrafluoroborate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methyl-1-(methylphenylamino)-4,6-di(p-tolyl)pyridinium tetrafluoroborate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed effects. For example, it may inhibit specific enzymes or bind to receptors, altering cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-1-(2-oxo-2-p-tolyl-ethyl)-pyridinium bromide
- 4’-Methylbutyrophenone
- 1-(4-Methylphenyl)butan-1-one
Uniqueness
2-Methyl-1-(methylphenylamino)-4,6-di(p-tolyl)pyridinium tetrafluoroborate is unique due to its specific substitution pattern and the presence of the tetrafluoroborate anion. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
63149-30-4 |
|---|---|
Molecular Formula |
C27H27BF4N2 |
Molecular Weight |
466.3 g/mol |
IUPAC Name |
N,2-dimethyl-4,6-bis(4-methylphenyl)-N-phenylpyridin-1-ium-1-amine;tetrafluoroborate |
InChI |
InChI=1S/C27H27N2.BF4/c1-20-10-14-23(15-11-20)25-18-22(3)29(28(4)26-8-6-5-7-9-26)27(19-25)24-16-12-21(2)13-17-24;2-1(3,4)5/h5-19H,1-4H3;/q+1;-1 |
InChI Key |
VODSSAYJXXCWPJ-UHFFFAOYSA-N |
Canonical SMILES |
[B-](F)(F)(F)F.CC1=CC=C(C=C1)C2=CC(=[N+](C(=C2)C)N(C)C3=CC=CC=C3)C4=CC=C(C=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2-chloro-7H-purin-6-yl)amino]-2-methylbut-2-en-1-ol](/img/structure/B15289618.png)
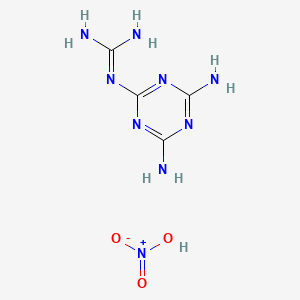

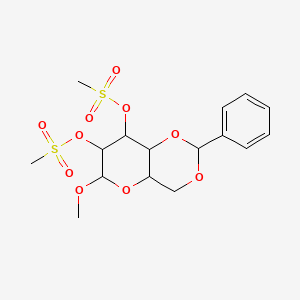
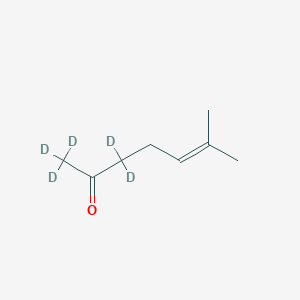

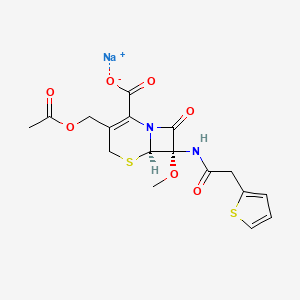
![2-[(3-Carboxy-1-oxo-2-propenyl)amino]-5-hydroxybenzoic Acid](/img/structure/B15289662.png)

